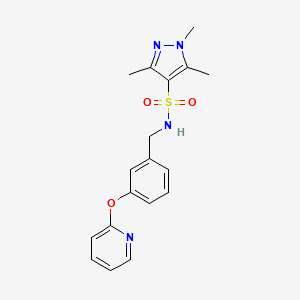

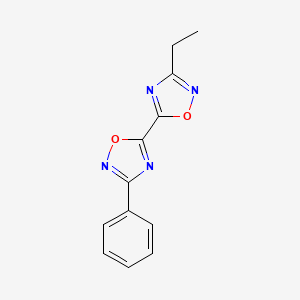

1,3,5-trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,5-trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-sulfonamide is a compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK is a crucial enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B-cells. Inhibition of BTK by TAK-659 has shown promising results in the treatment of various B-cell malignancies.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Sulfonamide derivatives, including compounds structurally related to 1,3,5-trimethyl-N-(3-(pyridin-2-yloxy)benzyl)-1H-pyrazole-4-sulfonamide, have been widely investigated for their synthesis and diverse biological activities. These compounds are synthesized through various chemical reactions, leading to different classes of sulfonamides with potential biological and pharmacological properties.

Antimicrobial and Antitubercular Agents : Novel benzene sulfonamide pyrazole oxadiazole derivatives have shown significant antimicrobial as well as antitubercular activities. These activities were demonstrated through molecular docking studies and comparisons with standard drugs like Ampicillin, highlighting their potential as antimicrobial and antitubercular agents (Shingare et al., 2022).

Carbonic Anhydrase Inhibitors : Various sulfonamide derivatives have been evaluated for their inhibitory effects on carbonic anhydrase isoenzymes, showing significant inhibitory activities. These compounds could serve as leads for the development of new therapeutic agents targeting conditions associated with carbonic anhydrase isoenzymes (Kucukoglu et al., 2016).

Anticancer Activities : Sulfonamide derivatives have also been investigated for their potential anticancer activities. Some compounds have shown promising results in vitro against various cancer cell lines, suggesting their utility in cancer research and therapy (Ghorab et al., 2015).

Wound Healing Applications

Research has also explored the use of sulfonamide derivatives in wound healing applications. A study involving the development of biodegradable nanofibrous dressing mats loaded with a newly synthesized sulfonamide analog demonstrated superior wound healing efficacy. This analog exhibited significant antibacterial and anti-inflammatory characteristics, enhancing epithelization, anti-inflammation, neo-angiogenesis, fibroplasias, and collagen deposition in wound healing (Elsayed et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Mas-related G-protein coupled receptor X2 (MRGPRX2) . This receptor is primarily expressed in mast cells , which are innate immune cells that primarily reside at sites exposed to the external environment .

Mode of Action

The compound acts as a modulator of the MRGPRX2 receptor . It interacts with this receptor, leading to its activation or inhibition

Biochemical Pathways

Upon activation, mast cells release pre-formed mediators from granules (e.g., histamine, proteases, and heparin) and newly synthesized mediators (e.g., thromboxane, prostaglandin D2, leukotriene C4, tumor necrosis factor alpha, eosinol chemotactor factor, and platelet-activating factor) that elicit allergic and inflammatory responses .

Result of Action

The activation or inhibition of the MRGPRX2 receptor by this compound can mediate disorders including pseudo-allergic drug reactions, chronic itch (e.g., pruritus), inflammation disorders, pain disorders, a cancer associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .

Propiedades

IUPAC Name |

1,3,5-trimethyl-N-[(3-pyridin-2-yloxyphenyl)methyl]pyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c1-13-18(14(2)22(3)21-13)26(23,24)20-12-15-7-6-8-16(11-15)25-17-9-4-5-10-19-17/h4-11,20H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWLSQPMVRSFQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2393155.png)

![6-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidine-4-carboxylic acid](/img/structure/B2393159.png)

![3-(4-chlorophenyl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2393160.png)

![Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate](/img/structure/B2393162.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2393172.png)

![N-[2-(Dimethylamino)-1-(3-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2393173.png)

![2,6-Difluoro-N-[2-hydroxy-2-(1-methylpyrrol-2-YL)ethyl]benzamide](/img/structure/B2393174.png)